3-Formylbenzoic acid

Descripción general

Descripción

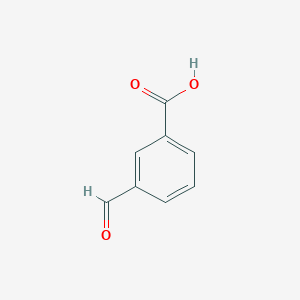

3-Formylbenzoic acid (3-FBA) is an aromatic compound with the molecular formula C₈H₆O₃ (molecular weight: 150.13 g/mol) . It features a benzene ring substituted with a formyl (-CHO) group at the 3-position and a carboxylic acid (-COOH) group at the 1-position. This bifunctional structure enables diverse reactivity, making it valuable in organic synthesis, particularly in constructing heterocycles, porphyrins, and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Formylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-methylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Another method includes the formylation of benzoic acid derivatives using formylating agents like dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of 3-methylbenzoic acid using environmentally friendly oxidants. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Formylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxyl group, resulting in the formation of 3-carboxybenzoic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group, yielding 3-hydroxymethylbenzoic acid.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation

Major Products:

Oxidation: 3-Carboxybenzoic acid.

Reduction: 3-Hydroxymethylbenzoic acid.

Substitution: Various substituted benzoic acids depending on the substituent introduced

Aplicaciones Científicas De Investigación

Synthesis of Bicyclic Compounds

Ugi Reaction

One of the prominent applications of 3-formylbenzoic acid is in the synthesis of bicyclic cis-2-azetidinone derivatives through the Ugi four-component reaction. This method combines an amine, a carboxylic acid, an isocyanide, and an aldehyde (in this case, this compound) to produce complex structures efficiently. The reaction conditions typically involve refluxing in solvents like methanol or ethanol, which facilitates the formation of the desired bicyclic compounds with high yields .

Pharmaceutical Applications

Drug Development

this compound serves as a building block in the design of various pharmaceutical agents. Its derivatives have been explored for their potential anti-cancer and anti-inflammatory properties. For instance, modifications of this compound have led to the synthesis of new classes of anti-tumor agents that exhibit enhanced efficacy against specific cancer cell lines .

Material Science

Porphyrin Chemistry

In material science, this compound is utilized in the synthesis of porphyrin derivatives capped with steroidal superstructures. These compounds have applications in photodynamic therapy and as sensors due to their unique optical properties. The integration of functional groups from this compound enhances the reactivity and stability of these porphyrins .

Case Study 1: Synthesis of Exo-Cyclic Enones

A research study investigated the reaction of this compound with dihydrolevoglucosenone under basic conditions. The results indicated successful formation of exo-cyclic enones with good yields (up to 75%). This study highlighted the importance of the carboxylic functional group in facilitating the condensation reactions necessary for synthesizing complex organic molecules .

Case Study 2: Antimicrobial Properties

Another study explored the use of benzoic acid derivatives, including this compound, in livestock feed as preservatives and growth promoters. The findings suggested that these compounds could effectively suppress fungal activity and improve overall health status in livestock, indicating potential agricultural applications .

Mecanismo De Acción

The mechanism of action of 3-formylbenzoic acid depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl group can also participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological activity .

Comparación Con Compuestos Similares

Key Properties :

- Melting Point : 173–175°C .

- Solubility: Soluble in methanol (100 mg/mL) .

- Synonyms: 3-Carboxybenzaldehyde, m-Formylbenzoic acid, isophthalaldehydic acid .

- CAS No.: 619-21-6 .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences :

Electronic Effects :

- 3-FBA and 4-FBA differ in substituent positions, influencing reactivity. The para-substituted -CHO in 4-FBA may exhibit distinct resonance effects compared to meta-substituted 3-FBA .

- 3-Hydroxybenzaldehyde lacks the electron-withdrawing -COOH group, making it less acidic and more reactive in aldol condensations .

Industrial Relevance: 3-FBA is a critical but problematic intermediate in isophthalic acid production due to co-crystallization, unlike its isomer 4-FBA .

Synthetic Utility :

- 3-FBA serves as a dual-functional reagent (aldehyde + acid) in multicomponent reactions (e.g., Ugi, Pictet-Spengler) .

- 3-Chloro-2-formylbenzoic acid leverages the chloro group for cross-coupling reactions, a feature absent in 3-FBA .

Table 2: Physical and Chemical Data

*Assumed similar to 3-FBA due to identical -COOH group.

Research Findings and Industrial Challenges

- Purification Challenges : 3-FBA co-crystallizes with isophthalic acid, necessitating advanced separation techniques (e.g., centrifugation, solvent evaporation) .

- Enzymatic Activity : Engineered transketolases show divergent activity on 3-FBA vs. 4-FBA, highlighting positional isomer effects in biocatalysis .

- Derivative Synthesis: Halogenated analogs (e.g., 3-chloro-2-FBA) expand utility in medicinal chemistry, offering routes to novel bioactive molecules .

Actividad Biológica

3-Formylbenzoic acid, also known as m-formylbenzoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Molecular Formula : CHO

Molecular Weight : 150.13 g/mol

Melting Point : 173°C to 175°C

Solubility : Soluble in methanol (100 mg/mL) .

Synthesis

This compound can be synthesized through various methods, including the Ugi reaction, which allows for the formation of bicyclic derivatives that exhibit enhanced biological activity . The synthesis typically involves the reaction of benzoic acid derivatives with aldehydes under acidic conditions.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound derivatives as antimicrobial agents . For instance, substituted 3-benzoic acid derivatives were shown to inhibit the enzyme dihydrofolate reductase from Mycobacterium tuberculosis (MtDHFR), which is crucial for the survival of the pathogen. The most active compound exhibited an IC value of 7 μM, indicating strong inhibitory effects .

Anticancer Activity

This compound and its derivatives have also been investigated for their anticancer properties . Research indicates that certain hydrazone derivatives synthesized from this compound displayed significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes:

- Poly(ADP-ribose) polymerase (PARP) : Inhibitors derived from this compound showed potential in blocking PARP activity, which is a target in cancer therapy .

- Tyrosinase and Urease Inhibition : Some derivatives demonstrated effective inhibition against tyrosinase (important in melanin production) and urease (linked to gastric infections), suggesting their utility in treating skin disorders and H. pylori infections .

Study on Antimicrobial Activity

A study focused on the synthesis of novel substituted this compound derivatives demonstrated their efficacy against M. tuberculosis. The structure-activity relationship revealed that specific substitutions on the benzene ring could enhance activity against MtDHFR, making them promising candidates for further development as anti-TB agents .

Cytotoxicity Assessment

In vitro tests on hydrazone derivatives obtained from this compound indicated significant cytotoxicity against human cancer cell lines. The study employed MTT assays to evaluate cell viability, revealing that certain compounds reduced cell proliferation by over 70% at micromolar concentrations .

Data Summary

| Activity Type | Compound/Derivative | IC Value (μM) | Target |

|---|---|---|---|

| Antimicrobial | Substituted Derivative | 7 | MtDHFR |

| Anticancer | Hydrazone Derivative | Varies (up to >70% reduction) | Various Cancer Cell Lines |

| Enzyme Inhibition | Tyrosinase Inhibitor | Not specified | Tyrosinase |

| Enzyme Inhibition | Urease Inhibitor | Not specified | Urease |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-formylbenzoic acid, and how can purity be ensured?

- Methodological Answer : 3-FBA is commonly synthesized via oxidation of 3-methylbenzoic acid derivatives or through formylation reactions. A notable route involves the Ugi 4-center 3-component reaction to generate heterocyclic derivatives . Purification typically involves recrystallization from ethanol or methanol, followed by characterization via melting point analysis (172–176°C) and HPLC (≥98% purity). Ensure inert storage conditions (4°C under nitrogen) to prevent aldehyde oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H-NMR : Peaks in the 4–14 ppm range (e.g., aldehyde proton at ~10 ppm, aromatic protons at 7–8 ppm) .

- IR Spectroscopy : Stretching vibrations for carbonyl (COOH: ~1700 cm⁻¹; CHO: ~2800–2720 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 150.13 (C8H6O3) .

Cross-validate with elemental analysis (C: 64.00%, H: 4.03%, O: 31.97%) .

Q. How does solubility impact experimental design with 3-FBA?

- Methodological Answer : 3-FBA is sparingly soluble in water (1.06 mg/mL) but dissolves better in DMSO (2.99 mg/mL) and methanol (0.454 mg/mL) . For reactions requiring polar aprotic solvents, dimethylformamide (DMF) is recommended. Pre-saturate solvents with nitrogen to minimize aldehyde oxidation during prolonged experiments .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coats) to avoid skin/eye contact (H315, H319). Work under fume hoods to prevent inhalation of dust (H335). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store at 2–8°C in airtight containers .

Q. What is the role of 3-FBA in constructing heterocyclic frameworks?

- Methodological Answer : 3-FBA serves as a bifunctional building block in Ugi and Passerini reactions, enabling synthesis of azetidinones and steroidal conjugates. The aldehyde group participates in nucleophilic additions, while the carboxylate facilitates cyclization or coordination with metal catalysts .

Advanced Research Questions

Q. How does 3-FBA interact with cytochrome P450 enzymes like CYP199A4?

- Methodological Answer : In CYP199A4 catalysis, 3-FBA exhibits moderate NADH consumption rates (magenta curve in Figure S4), suggesting competitive binding at the active site. Compare kinetic parameters (Km, kcat) with analogs (e.g., 3-methoxybenzoic acid) to assess substrate specificity. Use stopped-flow spectroscopy to monitor heme iron redox changes during catalysis .

Q. What mechanistic insights explain 3-FBA’s reactivity in nucleophilic acyl substitutions?

- Methodological Answer : The electron-withdrawing carboxylate group activates the aldehyde toward nucleophilic attack. DFT calculations (e.g., B3LYP/6-31G*) reveal partial positive charge on the carbonyl carbon (≈+0.45 e). Competitor experiments with thiols or amines quantify electrophilicity via Hammett σ constants .

Q. How can computational models predict 3-FBA’s NMR spectral data?

- Methodological Answer : Machine learning models like CoMPT (MAE = 0.214 ppm) predict 1H-NMR shifts by training on datasets of aromatic aldehydes. Validate predictions against experimental data (e.g., 3-FBA’s aldehyde peak at 9.8 ppm vs. predicted 9.9 ppm) .

Q. How to resolve contradictions in spectral data for 3-FBA derivatives?

- Methodological Answer : For ambiguous NOESY or COSY correlations, employ heteronuclear experiments (HSQC, HMBC) to assign coupling networks. If purity is suspect, use UPLC-MS (e.g., Waters systems with 0.1% formic acid mobile phase) to detect byproducts .

Q. What thermodynamic factors influence 3-FBA’s stability under varying conditions?

- Methodological Answer : Differential scanning calorimetry (DSC) shows decomposition onset at 180°C. Assess thermal stability via TGA (5% weight loss at 150°C). Solvent-free reactions require inert atmospheres (Ar/N2) to prevent aldol condensation. Monitor aldehyde oxidation via FTIR tracking of C=O peak shifts .

Propiedades

IUPAC Name |

3-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDNUPHSDMOGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060696 | |

| Record name | Benzoic acid, 3-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-21-6 | |

| Record name | 3-Formylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Formyl benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-formyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CARBOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB95GRM95D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.